molecular formula C12H7F4NS B1391550 5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol CAS No. 1214353-96-4

5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol

Cat. No. B1391550
CAS RN: 1214353-96-4
M. Wt: 273.25 g/mol
InChI Key: MZSZAADQZGDESY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol (5-FTPT) is a sulfur-containing heterocyclic compound that has been studied for its potential applications in scientific research. 5-FTPT has been used as a reagent in organic synthesis and as a ligand in coordination chemistry. It has also been used in a variety of biological studies, such as enzyme inhibition and drug discovery.

Scientific Research Applications

5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in the synthesis of various compounds. It has also been used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of novel compounds with potential pharmaceutical applications.

Mechanism Of Action

The mechanism of action of 5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol is not well understood. However, it is believed to be involved in a variety of biochemical reactions, such as enzyme inhibition, drug discovery, and signal transduction. It is also believed to be involved in the regulation of gene expression and the modulation of protein-protein interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol are not well understood. However, it has been suggested that it may be involved in the regulation of gene expression, as well as in the modulation of protein-protein interactions. It has also been suggested that it may be involved in the inhibition of enzymes, as well as in the discovery of novel drugs.

Advantages And Limitations For Lab Experiments

The use of 5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol in laboratory experiments offers a number of advantages. It is a relatively inexpensive reagent, and it is easy to synthesize and store. Additionally, it is highly soluble in organic solvents, making it easy to work with. However, it is important to note that 5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol is a toxic compound, and proper safety protocols should be followed when handling it.

Future Directions

There are a number of potential future directions for the use of 5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol. It could be used in the development of novel drugs, as well as in the synthesis of peptides and peptidomimetics. Additionally, it could be used in the study of enzyme inhibition and signal transduction. Finally, it could be used in the study of gene expression and protein-protein interactions.

properties

IUPAC Name

5-(2-fluorophenyl)-3-(trifluoromethyl)-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4NS/c13-10-4-2-1-3-8(10)7-5-9(12(14,15)16)11(18)17-6-7/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSZAADQZGDESY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CNC(=S)C(=C2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol
Reactant of Route 2
Reactant of Route 2
5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol
Reactant of Route 3
5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol
Reactant of Route 4
Reactant of Route 4
5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol
Reactant of Route 5
Reactant of Route 5
5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol
Reactant of Route 6
5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.